Ethyl bis(ethylthio)acetate
Overview
Description
It is a colorless liquid with a molecular weight of 208.34 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bis(ethylthio)acetate can be synthesized through the reaction of ethyl bromoacetate with ethanethiol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethylthio group replaces the bromine atom on the ethyl bromoacetate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl bis(ethylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl bis(ethylthio)acetate involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and other proteins. The ethylthio groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
- Ethyl di(ethylthio)acetate
- Glyoxylic acid ethyl ester diethyl mercaptal
Comparison: Ethyl bis(ethylthio)acetate is unique due to its two ethylthio groups, which provide distinct reactivity compared to similar compounds. For example, ethyl di(ethylthio)acetate has a similar structure but differs in the positioning of the ethylthio groups, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
ethyl 2,2-bis(ethylsulfanyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHHBMWVOYSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(SCC)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174425 | |
Record name | Ethyl bis(ethylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-95-4 | |
Record name | Ethyl bis(ethylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20461-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bis(ethylthio)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bis(ethylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bis(ethylthio)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL BIS(ETHYLTHIO)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CND477VD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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